In Vivo Dose Advantage vs. DB1055
In NSG immunodeficient mice bearing THP-1 AML xenografts, DB818 administered intraperitoneally at 5 mg/kg exhibited potent antileukemic activity comparable to DB1055 administered at 20 mg/kg [1]. This represents a 4-fold lower effective dose for DB818 relative to its closest direct HOXA9/DNA-binding competitor DB1055 [1].
vs DB1055: 20 mg/kg i.p.
| Evidence Dimension | In vivo effective anti-leukemic dose |
|---|---|
| Target Compound Data | 5 mg/kg i.p. |
| Comparator Or Baseline | DB1055: 20 mg/kg i.p. |
| Quantified Difference | 4-fold lower dose requirement for DB818 |
| Conditions | NSG immunodeficient mice, THP-1 AML xenograft model, intraperitoneal administration |
Why This Matters
Lower effective in vivo dose reduces compound consumption per experiment and may translate to reduced systemic exposure in chronic dosing regimens.
- [1] Soncin I, Pourié G, Depauw S, et al. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML. HemaSphere. 2024;8(5):e77. View Source
